Ethyl (2R)-2,3-epoxypropanoate

Enantiomeric Excess Optical Rotation Chiral Purity

Ethyl (2R)-2,3-epoxypropanoate (CAS 111058-33-4), also known as (R)-(+)-ethyl glycidate, is a chiral C5-epoxide ester with molecular formula C5H8O3 and molecular weight 116.12 g/mol. This compound is a colorless to light yellow liquid with a density of 1.18 g/cm³ and a boiling point of 68–69 °C at 15 mmHg.

Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
CAS No. 111058-33-4
Cat. No. B145722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2R)-2,3-epoxypropanoate
CAS111058-33-4
Synonyms2-Oxiranecarboxylic acid, ethyl ester, (2R)-;  _x000B_Oxiranecarboxylic acid, ethyl ester, (2R)- (9CI);  Oxiranecarboxylic acid, ethyl ester, (R)-;  Ethyl (2R)-oxirane-2-carboxylate;  Ethyl (R)-2,3-epoxypropanoate
Molecular FormulaC5H8O3
Molecular Weight116.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CO1
InChIInChI=1S/C5H8O3/c1-2-7-5(6)4-3-8-4/h4H,2-3H2,1H3/t4-/m1/s1
InChIKeyLSGWSXRILNPXKJ-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (2R)-2,3-epoxypropanoate (CAS 111058-33-4) Procurement Guide: Chiral Epoxide for Asymmetric Synthesis


Ethyl (2R)-2,3-epoxypropanoate (CAS 111058-33-4), also known as (R)-(+)-ethyl glycidate, is a chiral C5-epoxide ester with molecular formula C5H8O3 and molecular weight 116.12 g/mol . This compound is a colorless to light yellow liquid with a density of 1.18 g/cm³ and a boiling point of 68–69 °C at 15 mmHg . As a terminal epoxide bearing an α-ester group, its primary utility lies as a chiral building block for asymmetric synthesis of pharmaceuticals and bioactive molecules, where the (2R) stereochemical configuration is essential for downstream stereochemical fidelity .

Why Racemic Ethyl Glycidate Cannot Substitute for Ethyl (2R)-2,3-epoxypropanoate in Chiral Applications


Substituting racemic ethyl 2,3-epoxypropanoate (CAS 4660-80-4) or the enantiomeric (S)-form (CAS 111058-34-5) for the (2R)-enantiomer introduces uncontrolled stereochemical variables that fundamentally alter reaction outcomes in asymmetric synthesis. Racemic mixtures exhibit zero net optical rotation and produce diastereomeric products during stereoselective reactions, compromising enantiomeric purity in downstream intermediates [1]. The (2R)-configuration imparts a specific positive optical rotation ([α]D20 +15.8° neat) that is critical for achieving the desired absolute configuration in target molecules such as (+)-L-733,060; use of the (S)-enantiomer would yield the antipodal product with opposite biological activity [2].

Quantitative Differentiation of Ethyl (2R)-2,3-epoxypropanoate: Enantiopurity and Chiroptical Benchmarks


Enantiomeric Excess and Optical Rotation: >99% ee vs. Racemic (0% ee)

The (2R)-enantiomer of ethyl 2,3-epoxypropanoate exhibits a specific optical rotation of [α]D20 +15.8° (neat) and +12.3° (MeOH, c = unspecified) with an enantiomeric excess exceeding 99% as determined by chiral gas chromatography on a β-cyclodextrin capillary column [1]. In contrast, racemic ethyl 2,3-epoxypropanoate (CAS 4660-80-4) shows zero net optical rotation and an enantiomeric excess of 0% [2]. This >99% ee specification ensures that procurement of the (2R)-enantiomer delivers a chiral building block with negligible contamination from the (S)-enantiomer, which would otherwise generate diastereomeric impurities in downstream asymmetric reactions.

Enantiomeric Excess Optical Rotation Chiral Purity Asymmetric Synthesis

Chiral Pool-Derived Synthesis: L‑Serine as Renewable Feedstock vs. Racemic Epoxidation

Ethyl (2R)-2,3-epoxypropanoate is synthesized from L-serine, a naturally occurring and renewable amino acid that provides the (R)-stereocenter directly from the chiral pool without requiring resolution steps [1]. This contrasts with racemic ethyl 2,3-epoxypropanoate, which is typically prepared via epoxidation of ethyl acrylate using peracids such as m-chloroperbenzoic acid, yielding a 1:1 mixture of enantiomers that necessitates subsequent kinetic or chromatographic resolution to obtain enantiopure material . The chiral pool route inherently guarantees >99% ee and eliminates the yield losses associated with resolution of the racemate, which are typically limited to ≤50% theoretical maximum recovery of the desired enantiomer [1].

Chiral Pool Synthesis Enantioselective Synthesis L-Serine Green Chemistry

Validated Pharmaceutical Application: Neurokinin-1 Receptor Antagonist (+)-L-733,060

The (2R)-enantiomer of ethyl 2,3-epoxypropanoate serves as the starting material for the asymmetric synthesis of (+)-L-733,060, a potent and selective neurokinin-1 (NK1) receptor antagonist [1]. The stereoselective synthesis relies on a diastereoselective reductive amination and regioselective intramolecular epoxide opening, with the (2R)-stereocenter of the glycidate directing the absolute configuration of the final product [1]. Use of racemic ethyl 2,3-epoxypropanoate or the (S)-enantiomer would not yield (+)-L-733,060 but would instead produce diastereomeric mixtures or the enantiomeric compound with different, potentially diminished or absent, pharmacological activity [2]. This application-specific validation underscores the critical role of the (2R)-enantiomer in achieving the desired stereochemical outcome in a therapeutically relevant target.

Neurokinin Receptor Antagonist Asymmetric Synthesis Chiral Building Block Pharmaceutical Intermediate

Optimal Application Scenarios for Ethyl (2R)-2,3-epoxypropanoate Based on Quantitative Differentiation


Asymmetric Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

The (2R)-enantiomer is the preferred chiral starting material for constructing the 3-piperidinol core of NK1 receptor antagonists such as (+)-L-733,060 and (+)-CP-99,994. Its >99% ee ensures high diastereoselectivity in the key reductive amination and epoxide-opening steps, minimizing the formation of unwanted stereoisomers [1].

Chiral Building Block for Shikimate Pathway Enzyme Inhibitors

Ethyl (2R)-2,3-epoxypropanoate is employed as a key intermediate in the synthesis of potent inhibitors of 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAH7PS) from Mycobacterium tuberculosis, a validated target for novel antituberculosis agents. Both enantiomers of the derived inhibitor showed nanomolar potency, but the (2R)-glycidate provides the required stereochemical framework [2].

Synthesis of Naturally Occurring ACAT Inhibitors

The (2R)-enantiomer serves as a precursor in the total synthesis of acaterin, a naturally occurring acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor. The chiral integrity of the glycidate is essential for reproducing the natural product's stereochemistry and biological activity [3].

Chiral Resolution and Enantiopurity Control Studies

Due to its well-defined chiroptical properties ([α]D20 +15.8° neat) and high enantiopurity (>99% ee), this compound is an ideal standard for developing and validating chiral analytical methods, including chiral HPLC and GC, for monitoring enantiomeric excess in synthetic processes [1].

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